molecular formula C10H12BrNO3 B13666537 Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate

Cat. No.: B13666537
M. Wt: 274.11 g/mol
InChI Key: HLBHBOOOCFRCJV-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method starts with the bromination of 3-pyridylmethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 5-bromo-3-pyridylmethanol is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be tailored to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ethyl 3-(5-Bromo-3-pyridyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(5-substituted-3-pyridyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-boronic acid: Another brominated pyridine derivative used in cross-coupling reactions.

    5-Bromo-2-iodopyridine: A halogenated pyridine used in organic synthesis.

    5-(5-Bromo-3-pyridyl)-1H-tetrazole: A brominated pyridine derivative with applications in medicinal chemistry.

Uniqueness

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate is unique due to its combination of a bromine atom, a hydroxyl group, and an ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6,9,13H,2,4H2,1H3

InChI Key

HLBHBOOOCFRCJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CN=C1)Br)O

Origin of Product

United States

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